5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
Overview
Description
5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyloxycarbonyl group, and a pentanoic acid backbone. Its molecular formula is C13H16N2O5.
Mechanism of Action
Target of Action
The primary target of 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is the 5′-adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to stress .
Mode of Action
The compound acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMP-dependent protein kinase (AMPK) activity . By activating AMPK, it can inhibit the synthesis of Transforming Growth Factor Beta 1 (TGF-β1), a protein that promotes the transdifferentiation of keratocytes into myofibroblasts .
Biochemical Pathways
The activation of AMPK by this compound affects several biochemical pathways. It is an intermediate in the generation of inosine monophosphate . It also inhibits TGF-β1-induced fibrosis in various cell types . This leads to a decrease in the synthesis of α-smooth muscle actin (α-SMA) and fibronectin, proteins that are upregulated during myofibroblast differentiation .
Pharmacokinetics
Its action is dependent on ampk, suggesting that it may need to be metabolized to an active form to exert its effects .
Result of Action
The activation of AMPK by this compound results in the suppression of TGF-β1 and extracellular matrix (ECM) protein expression . This leads to a decrease in myofibroblast differentiation and ECM synthesis, which are key processes in fibrosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of corneal alkali injury, the compound’s antifibrotic effect was observed when it was applied multiple times daily for a period of 21 days . This suggests that the frequency and duration of treatment can impact the compound’s efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the oxopentanoic acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and benzyloxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-imidazolecarboxamide: This compound shares a similar amino group and imidazole ring structure.
5-Amino-4-cyanoimidazole: Another related compound with a cyano group instead of the benzyloxycarbonyl group.
5-Amino-4-hydroxyiminopyrazole: A compound with a similar amino group and pyrazole ring structure.
Uniqueness
5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl group provides additional stability and protection to the amino group, making it a valuable intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBOIIKTDKSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19522-39-5, 6398-06-7 | |
Record name | NSC92153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC88733 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.